![molecular formula C14H21NO4S2 B2782333 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide CAS No. 898405-59-9](/img/structure/B2782333.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide, also known as DTT-901, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. DTT-901 belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Anticancer Agent Development
A study explored the structure-activity relationships of arylsulfonamide analogs, including compounds related to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide," focusing on their potential as novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitors and anticancer agents. The findings revealed that specific structural modifications could enhance the pharmacological properties of these compounds, making them promising candidates for cancer therapy development (J. Mun et al., 2012).
Anti-Inflammatory and Analgesic Properties
Research into celecoxib derivatives, which share structural similarities with "this compound," demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the versatile pharmacological applications of sulfonamide derivatives in treating various conditions without causing significant tissue damage in critical organs (Ş. Küçükgüzel et al., 2013).
DNA Interaction and Anticancer Activity
A study on mixed-ligand copper(II)-sulfonamide complexes, including analogs similar to "this compound," investigated their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The research suggested that these complexes could induce cell death primarily through apoptosis, with the potential for application in cancer treatment (M. González-Álvarez et al., 2013).
Endothelin Antagonist for Cardiovascular Diseases
Another study focused on biphenylsulfonamide endothelin antagonists, identifying compounds with ETA selective antagonistic properties, suggesting potential applications in treating cardiovascular diseases. The research highlighted the importance of specific structural features for improving binding and functional activity, leading to the identification of orally active compounds (N. Murugesan et al., 1998).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-12(2)10-15(13-8-9-20(16,17)11-13)21(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXLXXTTWUGVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.